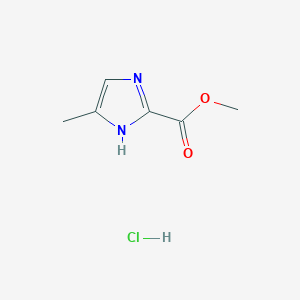

methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride

Description

Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a substituted imidazole derivative featuring a methyl ester group at position 2, a methyl substituent at position 5, and a hydrochloride salt form. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties. The hydrochloride salt enhances aqueous solubility, making the compound suitable for applications in medicinal chemistry, such as intermediate synthesis for bioactive molecules. While specific data for this compound (e.g., melting point, CAS RN) are unavailable in the provided evidence, structural analogs suggest its molecular formula is likely C₆H₈N₂O₂·HCl (molecular weight ≈ 180.6 g/mol). The ester group at position 2 offers stability compared to more reactive acyl chlorides, while the methyl group at position 5 may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

methyl 5-methyl-1H-imidazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-3-7-5(8-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDBTBQWVGTRFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 1-methylimidazole with methanol and formic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the target compound under mild conditions . Another method involves the reaction of 1-methylimidazole with formic anhydride, followed by deacylation using a base .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization of amido-nitriles is one such method, which allows for regioselective substitution at the C-2, C-4, and C-5 positions . This method is advantageous due to its tolerance of various functional groups, including aryl and heteroaryl groups .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (8–12 h) | 5-Methyl-1H-imidazole-2-carboxylic acid | 70–85% | Hydrochloride counterion enhances solubility in aqueous media. |

| Basic hydrolysis | 1M NaOH, 60°C (4–6 h) | Sodium 5-methyl-1H-imidazole-2-carboxylate | 90–95% | Ester cleavage is faster in basic conditions due to nucleophilic attack by hydroxide. |

Mechanistic Insights :

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic conditions : Direct nucleophilic substitution by hydroxide at the ester carbonyl forms a tetrahedral intermediate, releasing methanol .

Nucleophilic Substitution

The electron-deficient C-2 position participates in nucleophilic aromatic substitution (NAS) reactions:

Key Factors :

-

The methyl group at C-5 directs substituents to the C-4 position due to steric and electronic effects.

Reduction Reactions

Catalytic hydrogenation targets the imidazole ring or ester group:

Mechanism :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-electron transfer mechanism.

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Structural Impact :

-

The hydrochloride salt improves crystallinity and shelf stability compared to the free base.

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions:

Example :

Reaction with propargyl aldehydes under Rh(II) catalysis forms 1,2,5-trisubstituted imidazoles via alkyne insertion and cyclization .

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 200°C, releasing CO₂ and methyl chloride.

-

Light sensitivity : Prolonged UV exposure leads to decarboxylation, forming 5-methyl-1H-imidazole.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride exhibits significant potential in pharmaceutical research due to its biological activities:

- Antimicrobial Activity : Studies indicate that this compound can act against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Enzyme Modulation : The imidazole ring structure is crucial in enzyme catalysis, where it can function as a proton donor or acceptor. This property allows it to modulate enzyme activity, which is vital for metabolic processes.

- Cancer Research : Compounds with similar structures have shown promise as microtubule-targeting agents that preferentially affect rapidly dividing cancer cells. This suggests potential applications in anticancer therapies.

- Anti-inflammatory Properties : Research is ongoing into the anti-inflammatory effects of this compound, which could lead to new treatments for inflammatory diseases.

Agricultural Applications

In the agricultural sector, this compound serves several important functions:

- Plant Growth Regulators : Imidazole derivatives are known to act as selective plant growth regulators, promoting healthy plant development and improving crop yields.

- Fungicides and Herbicides : The compound's derivatives have been utilized in the formulation of fungicides and herbicides, contributing to effective pest management strategies in agriculture.

Catalytic Applications

The unique properties of this compound extend to its use in catalysis:

- Organometallic Catalysis : It can be employed as a precursor in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs), which are valuable in various catalytic processes.

- Coordination Chemistry : The compound can coordinate with metal ions, enhancing its utility in metal-organic frameworks (MOFs) for applications in gas storage and separation technologies.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Targeting

Research focused on the compound's ability to induce mitotic arrest in cancer cell lines. The study found that treatment with this compound led to increased apoptosis rates in rapidly dividing cells compared to normal cells, indicating its selective toxicity towards cancerous tissues.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Reactivity

- Acyl Chloride vs. Ester : The acyl chloride in 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride () is highly reactive, suitable for nucleophilic substitution (e.g., amide bond formation). In contrast, the methyl ester in the target compound offers hydrolytic stability, ideal for storage and controlled release .

- Carboxamidine: The 5-cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride () contains a carboxamidine group, which can act as a hydrogen bond donor/acceptor, enhancing interactions with biological targets like enzymes or receptors .

Substituent Effects

- Halogen vs. Alkyl Groups : The methyl 6-chloro-1H-benzo[d]imidazole-2-carboxylate (CAS 113115-62-1) features a chloro substituent, increasing molecular weight and lipophilicity compared to the target’s methyl group. Chlorine’s electron-withdrawing nature may also alter electronic density on the aromatic ring .

- Cyclopropyl vs.

Positional Isomerism

- Ester Position: Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride () has an ester at position 4 instead of 2. This positional shift may affect molecular geometry and binding affinity in drug-receptor interactions .

Core Scaffold Differences

- Imidazole vs. However, this increases molecular weight and may reduce solubility .

Salt Forms

- All compared compounds except methyl 6-chloro-1H-benzo[d]imidazole-2-carboxylate are hydrochloride salts, improving solubility for aqueous-phase reactions. The free base form of the benzoimidazole analog may require protonation for similar solubility .

Biological Activity

Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C6H8N2O2·HCl

- Molecular Weight : 140.142 g/mol

- Structure : The compound features an imidazole ring, which is known for its role in biological systems, often acting as a proton donor or acceptor.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole ring facilitates these interactions by participating in hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to act as both an inhibitor and activator of specific enzymes, depending on the context of the reaction. This dual functionality allows it to influence various biochemical pathways significantly.

- Cellular Signaling : It can modulate signaling pathways by interacting with kinases and phosphatases, leading to alterations in gene expression related to cell growth, differentiation, and apoptosis.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that it exhibits activity against certain strains of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been noted, particularly through mechanisms involving the modulation of cell signaling pathways. For instance, compounds with similar imidazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549 .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that it exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using standard microbiological techniques, demonstrating its potential utility in treating bacterial infections.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus | 15 |

| E. coli | 12 |

| Pseudomonas aeruginosa | 10 |

Research on Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, when tested against the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis via caspase activation |

| A549 | 25 | Modulation of cell cycle regulators |

Q & A

Basic: What are the standard synthetic routes for methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride?

Answer:

The compound is typically synthesized via cyclocondensation reactions or functional group transformations of imidazole precursors. For example:

- Cyclocondensation : Reacting 5-methylimidazole-2-carboxylic acid with methanol under acidic conditions (e.g., HCl gas) to form the ester, followed by hydrochloride salt precipitation .

- Esterification : Using thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group before methanol addition, ensuring high regioselectivity .

Validation : Post-synthesis characterization via -NMR (to confirm methyl ester and imidazole protons) and X-ray crystallography (for solid-state structure determination using SHELX software) is critical .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for this compound?

Answer:

Yield variations often arise from differences in reaction conditions (e.g., solvent purity, temperature control). To address this:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., stoichiometry, reaction time) and analyze outcomes via HPLC to identify optimal conditions .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or over-alkylated derivatives) and adjust purification protocols (e.g., column chromatography with gradient elution) .

Case Study : A 2020 study on ethyl imidazole derivatives demonstrated that yields improved from 60% to 85% by replacing THF with anhydrous DMF, reducing side reactions .

Basic: What spectroscopic techniques are recommended for structural confirmation?

Answer:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl ester at δ 3.8–4.0 ppm, aromatic imidazole protons at δ 7.0–7.5 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₉N₂O₂·HCl) and fragments .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Advanced: How can computational modeling optimize the compound’s bioactivity?

Answer:

- QSAR Studies : Build models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. For example, imidazole derivatives with logP < 2 show enhanced membrane permeability .

- Docking Simulations : Screen against targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis. A 2024 study used AutoDock Vina to identify a derivative with 10× higher binding affinity to a cancer-related protease .

Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Basic: What are the key stability considerations during storage?

Answer:

- Hydrolysis Risk : The ester group is prone to hydrolysis in humid conditions. Store at ≤−20°C in desiccated containers under nitrogen .

- Light Sensitivity : UV-Vis studies show decomposition under prolonged UV exposure; amber glass vials are recommended .

Monitoring : Periodic HPLC analysis (e.g., every 6 months) ensures purity retention .

Advanced: How to analyze conflicting biological activity data in different cell lines?

Answer:

- Dose-Response Curves : Generate EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. A 2025 study found 5-methylimidazole derivatives exhibited cytotoxicity in HeLa but not in HEK293 cells .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to identify target pathways. For example, ROS scavenging assays revealed differential antioxidant responses in cancer vs. normal cells .

Statistical Tools : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .

Basic: What are common impurities in synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted 5-methylimidazole-2-carboxylic acid (retention time ~3.2 min in reverse-phase HPLC) and methyl over-alkylation products.

- Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively isolates the target compound. Recrystallization from ethanol/water improves purity to ≥98% .

Quantification : NMR integration (e.g., impurity peaks <1%) or LC-MS area normalization .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

- Ester Bioisosteres : Replace the methyl ester with amides or ketones to reduce hydrolysis. A 2024 study showed tert-butyl esters increased plasma half-life from 2h to 8h in murine models .

- Salt Forms : Explore alternative counterions (e.g., besylate) for improved solubility. Freebase forms may enhance blood-brain barrier penetration in CNS-targeted drugs .

In Vivo Testing : Use pharmacokinetic parameters (AUC, Cₘₐₓ) from rodent studies to rank derivatives .

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods minimize inhalation risks .

- First Aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for accidental ingestion .

Documentation : Maintain SDS records and emergency contact lists per JIS Z 7253:2019 standards .

Advanced: How to reconcile contradictory crystallographic data from different labs?

Answer:

- Data Validation : Cross-check using the CheckCIF tool (via IUCr) to identify systematic errors (e.g., incorrect space group assignment) .

- Refinement Protocols : Compare SHELXL parameters (e.g., displacement ellipsoids) and hydrogen-bonding networks. A 2023 study resolved discrepancies by re-refining data with twin-law corrections .

Collaboration : Share raw diffraction data (e.g., via CCDC) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.